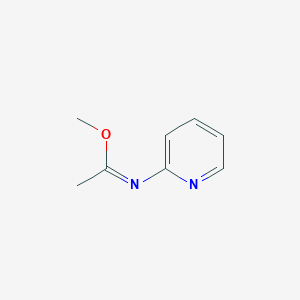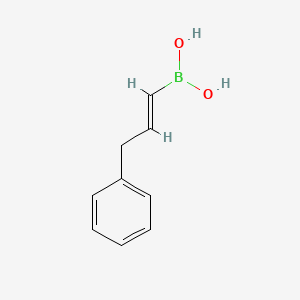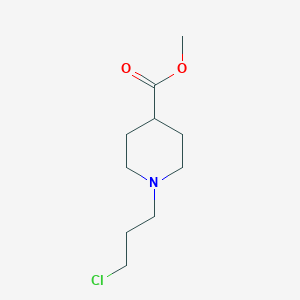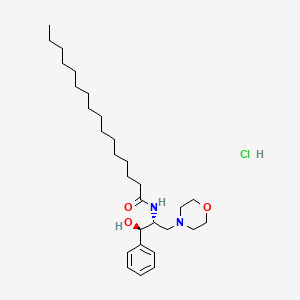
exo-Hydroxytandospirone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analytical reference standard for Tandospirone metabolite
Wissenschaftliche Forschungsanwendungen
Hematopoietic Stem Cell Proliferation
A study by Nečas, Ponka, and Neuwirt (1976) using Hydroxyurea, a compound related to exo-Hydroxytandospirone, explored the proliferation rate of hematopoietic stem cells in mice. This research is significant for understanding the behavior of stem cells, especially after irradiation or transplantation, highlighting potential applications in regenerative medicine and treatment of radiation injuries (Nečas, Ponka, & Neuwirt, 1976).
Neuroendocrine and Neuroimaging Studies
Tandospirone, closely related to exo-Hydroxytandospirone, has been used to study neuroendocrine responses and 5-HT1A receptor binding in the human brain using positron emission tomography (PET). This research by Nakayama et al. (2002) contributes to our understanding of neuroendocrine mechanisms and brain receptor dynamics, which are crucial in developing treatments for neurological and psychiatric disorders (Nakayama et al., 2002).
Medicinal Inorganic Chemistry
Thompson, Barta, and Orvig (2006) explored the medicinal applications of hydroxypyrones and hydroxypyridinones, classes of compounds related to exo-Hydroxytandospirone. Their research focuses on developing metallocomplexes for various medicinal applications, including iron removal or supplementation and imaging applications, highlighting the versatility of these compounds in therapeutic contexts (Thompson, Barta, & Orvig, 2006).
Exosome Research in Cancer and Neurodegenerative Diseases
Recent studies have focused on the use of exosomes for therapeutic applications. Wei et al. (2019) investigated exosome-loaded doxorubicin for osteosarcoma treatment, demonstrating the potential of exosomes as carriers for chemotherapeutic drugs. Similarly, Soliman et al. (2021) discussed the use of exosomes in diagnosing and treating Alzheimer's Disease, showcasing their low immunogenicity and efficiency as drug delivery vehicles (Wei et al., 2019); (Soliman et al., 2021).
Eigenschaften
CAS-Nummer |
117210-21-6 |
|---|---|
Produktname |
exo-Hydroxytandospirone |
Molekularformel |
C21H29N5O3 |
Molekulargewicht |
399.49 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)


